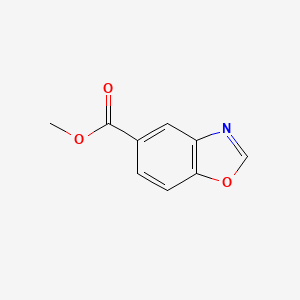

Methyl 1,3-benzoxazole-5-carboxylate

描述

Significance of the Benzoxazole (B165842) Heterocyclic Scaffold in Modern Chemical Research

The benzoxazole scaffold is a versatile and stable bicyclic system that serves as a fundamental building block in medicinal chemistry, material science, and agrochemical development. nih.govnih.gov Its planarity and aromaticity allow it to interact effectively with biological macromolecules, making it a frequent target for synthetic modification and incorporation into novel molecular designs. chemistryjournal.net Researchers are continually exploring new synthetic pathways and applications for benzoxazole derivatives, underscoring its enduring importance in chemical research.

Biological Relevance as a Privileged Pharmacophore

In medicinal chemistry, the benzoxazole ring system is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of benzoxazole-containing compounds with a wide spectrum of pharmacological activities. mdpi.com The scaffold is present in both naturally occurring antibiotics, such as calcimycin, and numerous synthetic derivatives that have been investigated for therapeutic applications. nih.gov

The biological activities exhibited by benzoxazole derivatives are extensive and diverse, as detailed in the table below. These activities often depend on the nature and position of substituents on the benzoxazole core.

| Biological Activity | Description |

| Antimicrobial | Derivatives have shown potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govmdpi.com |

| Anticancer | A large number of benzoxazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including breast, lung, liver, and colorectal cancers. nih.govmdpi.com |

| Anti-inflammatory | The benzoxazole moiety was a core component of non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen (B1668000) and flunoxaprofen. nih.gov |

| Antiviral | Research has identified benzoxazole compounds with activity against viruses such as HIV-1. nih.gov |

| Anticonvulsant | Certain synthetic derivatives have been investigated as potential agents for managing seizures. nih.gov |

| Antitubercular | The scaffold has been used to develop inhibitors of key enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov |

| Neuroprotective | The heterocyclic ring is present in compounds being tested as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov |

Applications in Material Science and Agrochemicals

Beyond its medicinal importance, the benzoxazole scaffold has found significant applications in material science and the agrochemical industry. Its rigid, planar structure and unique photophysical properties make it an ideal candidate for creating advanced organic materials. Benzoxazole derivatives are used as fluorescent probes and are incorporated into organic light-emitting diodes (OLEDs) due to their efficient electroluminescence. nih.gov In the textile industry, they have been utilized as optical brighteners. chemistryjournal.net

In the field of agrochemicals, benzoxazole and its bioisostere, benzothiazole, are important structures for the discovery of new pesticides. Research over the past two decades has led to the development of benzoxazole-based compounds with a broad spectrum of activities, including:

Herbicidal activity

Insecticidal activity

Fungicidal activity

Antibacterial and antiviral activity against plant pathogens

Overview of Research Trends in Substituted Benzoxazole Derivatives

Current research on benzoxazoles is heavily focused on the synthesis of novel substituted derivatives to modulate and enhance their chemical and biological properties. A strong structure-activity relationship (SAR) has been established, indicating that the type and location of functional groups on the benzoxazole ring are critical for its function. mdpi.com

The 2- and 5-positions of the benzoxazole core have been identified as particularly important for modification. chemistryjournal.netmdpi.com Synthetic chemists employ a variety of strategies to introduce diverse substituents at these positions, including aryl groups, halogens, and acetic acid moieties, to enhance biological efficacy, such as antiproliferative activity. mdpi.comnih.gov Modern synthetic methods, including metal-catalyzed cross-coupling reactions and eco-friendly approaches using microwave irradiation or solvent-free conditions, are being developed to access these complex molecules efficiently. mdpi.com The overarching trend is the rational design of functionalized benzoxazoles with tailored properties for specific applications in medicine, materials, and agriculture.

Specific Academic and Research Focus on Methyl 1,3-benzoxazole-5-carboxylate

Within the large family of benzoxazole derivatives, this compound (CAS Number: 924869-17-0) is a specific esterified derivative. Unlike some other isomers, such as the 2-carboxylate, which has been studied for its applications in OLEDs and as a synthetic intermediate for pharmacologically active agents, the 5-carboxylate version is less prominently featured in dedicated academic studies. nih.gov

This compound primarily serves as a chemical intermediate and a building block in organic synthesis. Its structure provides a reactive handle—the methyl ester group at the 5-position—that can be further modified to create more complex molecules. The synthesis of its parent acid, 1,3-benzoxazole-5-carboxylic acid, typically involves the cyclization of a precursor like 3-amino-4-hydroxybenzoic acid. sigmaaldrich.comresearchgate.netresearchgate.net The subsequent esterification yields the title compound.

While extensive research on its specific biological or material properties is not widely published, its value lies in its potential for derivatization in the development of new chemical entities.

Below is a table summarizing the known physicochemical properties of this compound.

| Property | Value |

| CAS Number | 924869-17-0 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Parent Acid | 1,3-benzoxazole-5-carboxylic acid |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLBJWCXFIGALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343463 | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-17-0 | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 1,3 Benzoxazole 5 Carboxylate and Its Derivatives

Foundational Synthetic Strategies for the Benzoxazole (B165842) Core

The construction of the benzoxazole nucleus predominantly relies on the reaction of a 2-aminophenol (B121084) derivative with a one-carbon electrophile, which upon condensation and subsequent cyclization, forms the oxazole (B20620) ring fused to the benzene (B151609) ring. For the synthesis of Methyl 1,3-benzoxazole-5-carboxylate, the key starting material is methyl 4-amino-3-hydroxybenzoate.

Condensation Reactions Involving 2-Aminophenol Derivatives

The most conventional and widely employed method for the synthesis of the benzoxazole core is the condensation of 2-aminophenol derivatives with various carbonyl compounds. researchgate.net This approach is highly adaptable for the synthesis of a wide array of substituted benzoxazoles.

The condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters, is a fundamental method for forming the benzoxazole ring. This reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization of the intermediate amide. For the synthesis of this compound, methyl 4-amino-3-hydroxybenzoate can be reacted with a suitable carboxylic acid derivative.

For instance, the reaction of methyl 4-amino-3-hydroxybenzoate with a carboxylic acid in the presence of a coupling agent like polyphosphoric acid (PPA) would proceed through the formation of an intermediate o-hydroxy amide. Subsequent intramolecular cyclodehydration, promoted by the high temperature and the acidic medium, would yield the desired benzoxazole. The general mechanism involves the initial acylation of the amino group of the 2-aminophenol derivative, followed by a ring-closing reaction.

A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. These include traditional acid catalysts as well as more modern, milder reagents that allow for a broader substrate scope and improved yields.

| Starting Material | Reagent | Catalyst/Conditions | Product |

| Methyl 4-amino-3-hydroxybenzoate | Carboxylic Acid | Polyphosphoric Acid (PPA), heat | 2-Substituted-methyl 1,3-benzoxazole-5-carboxylate |

| Methyl 4-amino-3-hydroxybenzoate | Acid Chloride | Base, then heat or acid catalyst | 2-Substituted-methyl 1,3-benzoxazole-5-carboxylate |

| Methyl 4-amino-3-hydroxybenzoate | Ester | High Temperature | 2-Substituted-methyl 1,3-benzoxazole-5-carboxylate |

The reaction of 2-aminophenols with aldehydes is a highly effective method for the synthesis of 2-substituted benzoxazoles. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. A variety of oxidizing agents can be employed for this purpose.

A notable example that supports the feasibility of this approach for the target molecule is the synthesis of 2-substituted benzoxazole acetic acid derivatives. In this procedure, methyl-3-amino-4-hydroxyphenylacetate, a compound structurally similar to methyl 4-amino-3-hydroxybenzoate, undergoes an oxidative coupling reaction with aldehydes. nih.gov This reaction is catalyzed by lead tetraacetate in ethanol, followed by treatment with sodium hydroxide (B78521). nih.gov This demonstrates that the amino and hydroxyl groups in a substituted aminophenol can readily participate in the formation of the benzoxazole ring in the presence of an aldehyde.

Adapting this method for the synthesis of derivatives of this compound would involve the condensation of methyl 4-amino-3-hydroxybenzoate with various aldehydes. The reaction would likely proceed under similar oxidative conditions to yield the corresponding 2-substituted Methyl 1,3-benzoxazole-5-carboxylates.

| Starting Material | Reagent | Oxidizing Agent/Conditions | Product |

| Methyl 4-amino-3-hydroxybenzoate | Aldehyde | Lead tetraacetate, Ethanol | 2-Substituted-methyl 1,3-benzoxazole-5-carboxylate |

| Methyl 4-amino-3-hydroxybenzoate | Ketone | Oxidative conditions | 2,2-Disubstituted-methyl 1,3-benzoxazole-5-carboxylate |

The reaction with ketones is also possible, leading to the formation of 2,2-disubstituted benzoxazoles, although this is less common than the reaction with aldehydes.

Orthoesters serve as valuable reagents in the synthesis of heterocycles, including benzoxazoles. semanticscholar.org They can react with 2-aminophenols to provide 2-substituted benzoxazoles in a straightforward manner. The reaction of an orthoester, such as triethyl orthoformate, with a 2-aminophenol derivative typically proceeds under acidic catalysis or at elevated temperatures.

This method is particularly useful for the introduction of an unsubstituted or an alkyl-substituted carbon at the 2-position of the benzoxazole ring. For the synthesis of this compound, reacting methyl 4-amino-3-hydroxybenzoate with an appropriate orthoester would be a viable synthetic route. For example, reaction with triethyl orthoacetate would yield Methyl 2-methyl-1,3-benzoxazole-5-carboxylate.

The reaction mechanism involves the initial formation of an intermediate by the reaction of the amino group with the orthoester, followed by the elimination of alcohol molecules and subsequent cyclization involving the hydroxyl group.

| Starting Material | Reagent | Catalyst/Conditions | Product |

| Methyl 4-amino-3-hydroxybenzoate | Triethyl Orthoformate | Acid catalyst, heat | This compound |

| Methyl 4-amino-3-hydroxybenzoate | Triethyl Orthoacetate | Acid catalyst, heat | Methyl 2-methyl-1,3-benzoxazole-5-carboxylate |

Cyclization of Pre-functionalized Intermediates

An alternative to the direct condensation approach is the synthesis and subsequent cyclization of pre-functionalized intermediates. This strategy allows for greater control over the substitution pattern of the final benzoxazole product.

Intramolecular cyclization is a powerful strategy for the synthesis of benzoxazoles. This approach typically involves the formation of an o-hydroxyanilide intermediate, which is then induced to cyclize. The starting material for this approach would be a derivative of 3-hydroxy-4-aminobenzoic acid.

For example, 4-amino-3-hydroxybenzoic acid can be first acylated at the amino group to form a 4-(acylamino)-3-hydroxybenzoic acid derivative. This intermediate can then undergo an intramolecular cyclodehydration reaction to form the benzoxazole ring. This cyclization can be promoted by various reagents, including dehydrating agents like acetic anhydride (B1165640) or by heating in the presence of an acid or base catalyst. This method offers the advantage of regioselective acylation, providing a clear pathway to specifically substituted benzoxazoles.

Recent advancements have explored the use of solid acidic catalysts for intramolecular cyclization reactions, offering benefits such as ease of separation and catalyst recyclability. nih.gov

| Precursor | Reaction Type | Conditions | Product |

| Methyl 4-(acylamino)-3-hydroxybenzoate | Intramolecular Cyclodehydration | Acetic Anhydride, heat | 2-Substituted-methyl 1,3-benzoxazole-5-carboxylate |

| 4-(Acylamino)-3-hydroxybenzoic acid | Intramolecular Cyclization | Acid catalyst, heat | 2-Substituted-1,3-benzoxazole-5-carboxylic acid |

Contemporary and Green Chemistry Approaches in Benzoxazole Synthesis

The development of novel synthetic routes for benzoxazoles has been driven by the principles of green chemistry, emphasizing the use of catalytic over stoichiometric reagents and the implementation of environmentally benign reaction conditions. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

Catalytic Strategies

Catalysis is at the forefront of modern organic synthesis, and the construction of the benzoxazole ring system has greatly benefited from a variety of catalytic methods. These strategies often involve the condensation and subsequent cyclization of a substituted o-aminophenol with a carboxylic acid derivative or an aldehyde.

Transition metals, particularly copper and palladium, have proven to be versatile catalysts for the synthesis of benzoxazoles. ijpbs.comjocpr.com These methods often proceed through intramolecular C-O bond formation from an o-haloanilide precursor or via oxidative cyclization pathways.

Copper-catalyzed reactions are a popular choice for the synthesis of benzoxazoles due to the metal's low cost and diverse reactivity. ijpbs.com For instance, copper(I) iodide (CuI) has been effectively used in the domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides to yield benzoxazoles. organic-chemistry.org While direct examples for this compound are not extensively detailed in readily available literature, the general applicability of these methods to substituted precursors suggests their potential for synthesizing this specific compound. One common precursor for benzoxazoles is 2-aminophenol; for the target molecule, this would be 3-amino-4-hydroxybenzoic acid or its methyl ester. Copper-catalyzed intramolecular O-arylation of ortho-haloanilides is a well-established method for forming the benzoxazole ring. ijpbs.com

Palladium catalysis has also been instrumental in the synthesis of benzoxazole derivatives. ijpbs.comjocpr.com Palladium-mediated oxidative cyclization is a known method for constructing the benzoxazole core. jocpr.com These reactions can tolerate a variety of functional groups, making them suitable for the synthesis of complex molecules like this compound.

Table 1: Examples of Transition Metal-Catalyzed Benzoxazole Synthesis

| Catalyst | Reactants | Product | Reference |

|---|---|---|---|

| Copper(I) iodide | 2-Bromoanilines and Acyl Chlorides | 2-Substituted Benzoxazoles | organic-chemistry.org |

| Palladium | o-Aminophenol and Isocyanides | 2-Aminobenzoxazoles | ijpbs.com |

In recent years, nanocatalysts have emerged as highly efficient and recyclable alternatives to traditional homogeneous and heterogeneous catalysts. ijpbs.comresearchgate.net Their high surface-area-to-volume ratio often leads to enhanced catalytic activity and selectivity. ijpbs.com Several types of nanocatalysts have been employed for the synthesis of benzoxazoles, generally through the condensation of o-aminophenols with aldehydes or carboxylic acids. ijpbs.comajchem-a.com

Magnetic nanoparticles, such as iron(III) oxide (Fe3O4), have gained significant attention due to their ease of separation from the reaction mixture using an external magnet. ajchem-a.comajchem-a.com For example, Fe3O4@SiO2-SO3H nanoparticles have been utilized as a solid acid catalyst for the efficient synthesis of 2-arylbenzoxazoles under solvent-free conditions. ajchem-a.comajchem-a.com This method offers advantages such as high yields, short reaction times, and catalyst reusability. ajchem-a.com

Other notable nanocatalysts include titanium dioxide-zirconium dioxide (TiO2–ZrO2) composites and zinc oxide (ZnO) nanoparticles. ijpbs.com These materials have demonstrated high efficiency in catalyzing the formation of the benzoxazole ring from o-aminophenols and various aldehydes. ijpbs.com The use of nanocatalysts aligns well with the principles of green chemistry by promoting catalyst recyclability and often enabling reactions under milder conditions.

Table 2: Nanocatalysts in Benzoxazole Synthesis

| Nanocatalyst | Reaction Type | Key Advantages | Reference(s) |

|---|---|---|---|

| Fe3O4@SiO2-SO3H | Condensation of o-aminophenol and aldehydes | Magnetically separable, reusable, solvent-free | ajchem-a.comajchem-a.com |

| TiO2–ZrO2 | Condensation of o-aminophenol and aldehydes | High efficiency, mild conditions | ijpbs.com |

| nano-ZnO | Condensation of o-aminophenol and aldehydes | Green catalyst, room temperature synthesis | ijpbs.com |

| Copper ferrite (B1171679) | Redox reaction | Recyclable, effective for 2-arylbenzoxazoles | ijpbs.com |

Acid catalysis is a cornerstone of organic synthesis, and both Brønsted and Lewis acids have been extensively used to promote the formation of benzoxazoles. nih.govacs.org These catalysts facilitate the key condensation and cyclization steps in the reaction pathway.

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and silica (B1680970) sulfuric acid, can effectively catalyze the reaction between o-aminophenols and orthoesters or aldehydes. jocpr.comnih.gov The use of solid Brønsted acids is particularly advantageous as it simplifies catalyst separation and recycling. acs.org

Lewis acids, including zinc triflate (Zn(OTf)2) and titanium tetrachloride (TiCl4), are also efficient catalysts for benzoxazole synthesis. ijpbs.com They activate the carbonyl group of the aldehyde or carboxylic acid derivative, making it more susceptible to nucleophilic attack by the amino group of the o-aminophenol. In some cases, a combination of a Brønsted acid and a Lewis acid, such as copper iodide, can be employed to achieve higher yields and broader substrate scope. acs.org

A dual Brønsted and Lewis acidic catalyst, Hf-BTC, has been used for the eco-friendly synthesis of 2-phenyl benzoxazole derivatives from 2-aminophenol and benzoyl chloride under microwave irradiation and solvent-free conditions. rsc.org

Table 3: Brønsted and Lewis Acid Catalysts for Benzoxazole Synthesis

| Catalyst Type | Example Catalyst | Reaction | Reference(s) |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid | Condensation/Cyclization | jocpr.com |

| Lewis Acid | Zinc triflate | Condensation of o-aminophenols and aldehydes | ijpbs.com |

| Combined | Brønsted Acid and Copper Iodide | Cyclization of 2-aminophenols and β-diketones | acs.org |

| Dual Acidic | Hf-BTC | Condensation of 2-aminophenol and benzoyl chloride | rsc.org |

Ionic liquids (ILs) have emerged as green and versatile alternatives to traditional volatile organic solvents and catalysts. nih.govnih.govacs.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them highly attractive for organic synthesis. nih.gov

Furthermore, ionic liquids can be supported on magnetic nanoparticles to combine the advantages of both systems, leading to easily separable and reusable catalysts. rsc.org

Table 4: Ionic Liquid Catalysis in Benzoxazole Synthesis

| Ionic Liquid Type | Key Features | Reaction Conditions | Reference(s) |

|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | Heterogeneous, reusable | Solvent-free, 130 °C | nih.govacs.org |

| [Bmim]BF4 | Reaction medium and catalyst | Condensation of carboxylic acids and 2-aminophenol | researchgate.net |

| Magnetic Nanomaterial Supported Ionic Liquid | Magnetically separable, reusable | Sonication, solvent-free, 70 °C | rsc.org |

Environmentally Benign Reaction Conditions

A significant aspect of green chemistry is the use of environmentally benign reaction conditions. For the synthesis of this compound and its derivatives, this includes the use of solvent-free reactions, aqueous media, and alternative energy sources like microwave and ultrasound irradiation.

Solvent-free synthesis, also known as neat reaction, is a highly efficient and environmentally friendly approach that minimizes waste and simplifies product purification. nih.govjetir.org Many of the catalytic methods described above, including those using nanocatalysts and ionic liquids, can be performed under solvent-free conditions. ajchem-a.comnih.gov

The use of water as a solvent is another key principle of green chemistry. ijpbs.com Some catalytic systems for benzoxazole synthesis have been developed to work efficiently in aqueous media, which is a significant improvement over the use of volatile and often toxic organic solvents. ijpbs.com

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. ijpbs.com These techniques are increasingly being applied to the synthesis of heterocyclic compounds, including benzoxazoles.

Solvent-Free Methods

Solvent-free synthesis offers significant environmental benefits by eliminating the use of volatile organic compounds. Several methods have been developed for the synthesis of benzoxazoles under these conditions.

One notable approach involves the grinding of 2-aminophenols with aromatic aldehydes at room temperature using a mortar and pestle. For instance, the use of potassium-ferrocyanide as a catalyst in a solid-state reaction has been shown to produce 2-aryl benzoxazoles in high yields (87–96%) in a matter of minutes. nih.gov This mechanochemical method is not only solvent-free but also highly efficient and rapid.

Another effective solvent-free technique is the use of a Brønsted acidic ionic liquid gel as a reusable catalyst for the condensation of 2-aminophenol and aldehydes. This method, while requiring elevated temperatures (130 °C), provides excellent yields (85–98%) and allows for the easy recovery and reuse of the catalyst. nih.gov

Furthermore, microwave irradiation has been successfully combined with solvent-free conditions. The reaction of 2-aminophenol with carboxylic acids or their in-situ generated acid chlorides under microwave irradiation without any solvent is a prominent example. nih.gov This approach is particularly effective for a range of substrates, affording good to excellent yields of the corresponding benzoxazoles.

| Catalyst/Method | Reactants | Conditions | Yield (%) | Reference |

| Potassium-ferrocyanide | 2-aminophenol, aromatic aldehydes | Room Temperature, Grinding | 87-96 | nih.gov |

| Brønsted acidic ionic liquid gel | 2-aminophenol, aldehydes | 130 °C, 5 h | 85-98 | nih.gov |

| Microwave Irradiation | 2-aminophenol, carboxylic acids | Solvent-free | Good to Excellent | nih.gov |

Aqueous Media Synthesis

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. For the synthesis of benzoxazoles, aqueous media can be effectively employed, often with the aid of a catalyst. Samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in water, leading to the formation of 2-substituted benzoxazoles under mild conditions. organic-chemistry.org This method highlights the potential for conducting acid-catalyzed cyclizations in an environmentally benign solvent.

Use of Green Solvents (e.g., PEG)

Polyethylene glycol (PEG) has emerged as a valuable green solvent for various organic transformations, including the synthesis of benzoxazoles. Its low toxicity, biodegradability, and ability to be recycled make it an attractive alternative to conventional organic solvents.

PEG-bound sulfonic acid (PEG-SO3H) has been utilized as a recyclable catalyst for the synthesis of benzoxazole derivatives. This method allows for the reaction to be carried out under mild conditions with high efficiency. The catalyst can be easily recovered and reused multiple times without a significant loss of activity, adding to the sustainability of the process.

| Green Solvent/Catalyst | Reactants | Key Advantages | Reference |

| Water/Samarium Triflate | o-aminophenols, aldehydes | Mild conditions, reusable catalyst | organic-chemistry.org |

| PEG-SO3H | Not specified | Recyclable catalyst, mild conditions |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by significantly reducing reaction times and often improving yields. This technology has been widely applied to the synthesis of benzoxazoles.

A significant advancement is the direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation in the absence of any metal catalyst or solvent. researchgate.net This method is applicable to a wide range of aliphatic, aromatic, and heteroaromatic carboxylic acids, demonstrating its broad utility. For example, the reaction of various carboxylic acids with 2-aminophenol under microwave heating for a short duration can afford the corresponding 2-substituted benzoxazoles in high yields.

The use of Lawesson's reagent as a promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol is another efficient protocol. organic-chemistry.org This method is effective for a variety of aromatic, heteroaromatic, and aliphatic carboxylic acids.

| Method | Reactants | Conditions | Key Advantages | Reference |

| Direct Coupling | 2-aminophenol, carboxylic acids | Microwave, solvent-free, catalyst-free | Rapid, high yields, broad scope | researchgate.net |

| Lawesson's Reagent Promoted | 2-aminophenol, carboxylic acids | Microwave, solvent-free | High efficiency for diverse substrates | organic-chemistry.org |

Diversity-Oriented Synthesis for Benzoxazole Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The benzoxazole scaffold is a valuable core for such libraries due to its prevalence in biologically active compounds.

One DOS approach involves the oxidative coupling of aldehydes with o-aminophenols in aqueous micelles, mediated by potassium persulfate and copper sulfate. ijpbs.com This method allows for the rapid generation of a library of 2-substituted benzoxazoles under environmentally friendly conditions. The use of aqueous micelles provides a microenvironment that can facilitate the reaction and improve yields compared to conventional organic solvents.

Another strategy employs a polymer-supported hypervalent iodine reagent to mediate the synthesis of benzoxazole libraries. This solid-phase approach simplifies purification and allows for the efficient construction of a diverse set of benzoxazole derivatives.

Synthesis of this compound and Related Esters

The synthesis of specifically functionalized benzoxazoles, such as this compound, requires tailored synthetic pathways that can introduce the desired substituents at specific positions on the benzoxazole ring.

Specific Synthetic Pathways for this compound

The primary precursor for the synthesis of this compound is methyl 3-amino-4-hydroxybenzoate . This starting material contains the essential o-aminophenol moiety with a methoxycarbonyl group at the desired position. The synthesis then involves the cyclization of this precursor to form the oxazole ring.

One of the most common methods for forming the benzoxazole ring is through condensation with a carboxylic acid or its derivative. A plausible and efficient route to this compound involves the reaction of methyl 3-amino-4-hydroxybenzoate with a suitable C1 synthon, such as an orthoester or formic acid, under cyclizing conditions.

A general and effective method for the synthesis of 2-substituted benzoxazoles is the reaction of an o-aminophenol with a carboxylic acid in the presence of a dehydrating agent or under high-temperature conditions. For the synthesis of the parent this compound (where the 2-position is unsubstituted), formic acid or its equivalent can be used.

Pathway 1: From Methyl 3-amino-4-hydroxybenzoate and Formic Acid

A mixture of methyl 3-amino-4-hydroxybenzoate and an excess of formic acid can be heated, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA), to facilitate the condensation and subsequent cyclodehydration to yield this compound.

Pathway 2: From Methyl 3-amino-4-hydroxybenzoate and Orthoesters

The reaction of methyl 3-amino-4-hydroxybenzoate with an orthoester, such as triethyl orthoformate, provides a milder alternative for the introduction of the C2 carbon of the benzoxazole ring. This reaction is typically catalyzed by an acid and proceeds via an intermediate that readily cyclizes to the benzoxazole.

For the synthesis of related esters, such as 2-substituted-1,3-benzoxazole-5-carboxylates, the corresponding carboxylic acid can be used in place of formic acid. For example, reacting methyl 3-amino-4-hydroxybenzoate with acetic acid would yield Methyl 2-methyl-1,3-benzoxazole-5-carboxylate.

A related synthesis for a benzoxazole carboxylate, specifically methyl 1,3-benzoxazole-2-carboxylate, involves the condensation of 2-aminophenol with methyl oxalyl chloride. nih.gov This reaction first forms an amide intermediate which is then cyclized. A similar strategy could be adapted for the synthesis of this compound by starting with methyl 3-amino-4-hydroxybenzoate.

| Starting Material | Reagent | Product | Reference for Analogy |

| Methyl 3-amino-4-hydroxybenzoate | Formic Acid / PPA | This compound | ijpbs.com |

| Methyl 3-amino-4-hydroxybenzoate | Triethyl Orthoformate | This compound | organic-chemistry.org |

| 2-aminophenol | Methyl oxalyl chloride | Methyl 1,3-benzoxazole-2-carboxylate | nih.gov |

Synthesis of Methyl 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate

The synthesis of Methyl 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate is achieved through a two-step process. The initial step involves the creation of the benzoxazole core, followed by a specific bromination reaction at the benzylic position.

Step 1: Synthesis of Methyl 2-(phenylmethyl)-1,3-benzoxazole-5-carboxylate

The precursor, Methyl 2-(phenylmethyl)-1,3-benzoxazole-5-carboxylate, is synthesized via the condensation of methyl 4-amino-3-hydroxybenzoate with phenylacetic acid. This reaction is typically facilitated by a dehydrating agent or carried out under high temperatures to promote the cyclization and formation of the benzoxazole ring system.

Step 2: Benzylic Bromination

The subsequent and crucial step is the selective bromination of the benzylic carbon. The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds because the radical formed upon homolysis is resonance-stabilized by the adjacent benzene ring. libretexts.org This inherent reactivity is exploited using N-Bromosuccinimide (NBS) as the brominating agent. libretexts.orgchadsprep.com The reaction is initiated by light (hν) or a radical initiator, which generates a bromine radical in low concentration. libretexts.orgchadsprep.comyoutube.com This low concentration is key to preventing unwanted side reactions, such as electrophilic addition to the aromatic ring. chadsprep.com The bromine radical abstracts a hydrogen atom from the benzylic position, creating a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (generated in situ from the reaction of NBS with trace amounts of HBr) to yield the final product, Methyl 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate. libretexts.orgyoutube.com

| Reaction Step | Starting Materials | Reagents & Conditions | Product |

| 1. Condensation | Methyl 4-amino-3-hydroxybenzoate, Phenylacetic acid | Heat, Dehydrating agent (e.g., Polyphosphoric acid) | Methyl 2-(phenylmethyl)-1,3-benzoxazole-5-carboxylate |

| 2. Bromination | Methyl 2-(phenylmethyl)-1,3-benzoxazole-5-carboxylate | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or light (hν), CCl₄, Reflux | Methyl 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate |

Synthesis of Methyl 2-aminobenzoxazole-5-carboxylate

The synthesis of Methyl 2-aminobenzoxazole-5-carboxylate involves the cyclization of an appropriate ortho-aminophenol derivative. A widely employed method utilizes the reaction of methyl 4-amino-3-hydroxybenzoate with a cyanating agent, such as cyanogen (B1215507) bromide (CNBr). The reaction proceeds by the nucleophilic attack of the amino group on the cyanogen bromide, followed by an intramolecular cyclization involving the hydroxyl group, which leads to the formation of the 2-aminobenzoxazole (B146116) ring. The reaction is typically conducted in a polar solvent like methanol (B129727) at room temperature.

| Starting Material | Reagent | Solvent | Conditions | Product |

| Methyl 4-amino-3-hydroxybenzoate | Cyanogen Bromide (CNBr) | Methanol | Room Temperature, 3-4 hours | Methyl 2-aminobenzoxazole-5-carboxylate |

Strategies for Functionalization of the Carboxylate Moiety

The methyl ester group (carboxylate moiety) at the 5-position of the benzoxazole ring is a versatile functional handle that can be readily converted into other functional groups, significantly broadening the synthetic utility of the core molecule. The primary strategies for its functionalization are hydrolysis to the corresponding carboxylic acid and subsequent conversion to amides.

Hydrolysis to Carboxylic Acid: The most fundamental transformation is the saponification of the methyl ester to yield the corresponding carboxylic acid, 1,3-benzoxazole-5-carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing the ester with an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol or tetrahydrofuran. chemicalbook.comchemspider.com Following the complete hydrolysis, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate salt, leading to the precipitation of the pure carboxylic acid. chemspider.comchemicalbook.com

Conversion to Amides: Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis. acs.orgresearchgate.net The carboxylic acid derived from the hydrolysis of this compound serves as the immediate precursor for amides. The direct reaction of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated." Common methods include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. growingscience.com This intermediate readily reacts with a wide range of primary or secondary amines to form the desired amide. nih.gov

Use of Coupling Reagents: A more modern and milder approach involves the use of peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), carbodiimides (e.g., DCC, EDC), or phosphonium-based reagents are used to generate a reactive acylating intermediate in situ, which then smoothly reacts with an amine to form the amide bond under mild conditions. growingscience.comnih.gov

| Transformation | Starting Material | Reagents & Conditions | Product |

| Hydrolysis | This compound | 1. NaOH or LiOH, MeOH/H₂O, Reflux2. HCl (aq) | 1,3-Benzoxazole-5-carboxylic acid |

| Amidation (via Acyl Chloride) | 1,3-Benzoxazole-5-carboxylic acid | 1. SOCl₂ or (COCl)₂, Reflux2. Amine (R¹R²NH), Base | N,N-Disubstituted-1,3-benzoxazole-5-carboxamide |

| Amidation (Coupling Reagent) | 1,3-Benzoxazole-5-carboxylic acid | Amine (R¹R²NH), Coupling Agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | N,N-Disubstituted-1,3-benzoxazole-5-carboxamide |

Advanced Purification and Isolation Methodologies

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques to ensure high purity of the final compounds. The two most prevalent methods are column chromatography and recrystallization.

Column Chromatography: This technique is a cornerstone for the purification of organic compounds. It separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica gel) while a mobile phase (the eluent) flows through it. For benzoxazole derivatives, silica gel is the most common stationary phase. The choice of eluent is crucial and is determined by the polarity of the target compound. A mixture of non-polar and polar solvents is typically used, with the ratio adjusted to achieve optimal separation. Common solvent systems reported for the purification of benzoxazole esters include mixtures of petroleum ether/ethyl acetate (B1210297) and petroleum ether/dichloromethane. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude solid product is dissolved in a minimum amount of a suitable hot solvent in which the compound has high solubility at high temperature and low solubility at low temperature. Upon slow cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. Ethanol is often a suitable solvent for the recrystallization of benzoxazole derivatives.

| Technique | Principle | Stationary Phase | Typical Mobile Phase / Solvent | Application Notes |

| Column Chromatography | Differential adsorption | Silica Gel | Petroleum Ether / Ethyl AcetatePetroleum Ether / DichloromethaneCyclohexane / Isopropanol | Ideal for separating reaction mixtures and isolating pure products. Eluent polarity is adjusted for optimal separation based on TLC analysis. |

| Recrystallization | Differential solubility | N/A | EthanolMethanol / Water | Used for the final purification of solid products. The choice of solvent is critical for obtaining high recovery and purity. |

Elucidation of Molecular Architecture Via Advanced Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the Methyl 1,3-benzoxazole-5-carboxylate molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzoxazole (B165842) ring system and the protons of the methyl ester group. The chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton. Furthermore, the coupling patterns (e.g., singlets, doublets, triplets) and coupling constants (J), measured in Hertz (Hz), would reveal the connectivity between adjacent protons, allowing for the precise assignment of each proton to its position on the molecule.

Awaited Experimental Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | - | - | - |

| Aromatic H | - | - | - |

| Aromatic H | - | - | - |

| Methyl H (-OCH₃) | - | - | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts of these signals would be indicative of the type of carbon (e.g., aromatic, carbonyl, methyl) and its local electronic environment. This technique is crucial for confirming the number of carbon atoms and identifying the key functional groups within the molecule, such as the carbonyl carbon of the ester and the carbons of the heterocyclic and benzene (B151609) rings.

Awaited Experimental Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Benzoxazole Ring Carbons | - |

| Carbonyl Carbon (-COO-) | - |

| Methyl Carbon (-OCH₃) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the calculation of the elemental composition of the molecule, providing strong evidence for its chemical formula (C₉H₇NO₃). This information is critical for confirming the identity of the compound and distinguishing it from isomers.

Awaited Experimental Data

| Ion | Calculated Exact Mass | Measured Exact Mass |

| [M+H]⁺ | - | - |

| [M+Na]⁺ | - | - |

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The masses of these fragment ions are detected and presented as a mass spectrum. The analysis of these fragmentation pathways can help to identify key structural motifs within the molecule, such as the loss of the methoxy (B1213986) group (-OCH₃) or the cleavage of the ester bond, providing further confirmation of the proposed structure of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

The key functional groups are the benzoxazole ring system and the methyl carboxylate group. The spectrum would be expected to show characteristic peaks for the C=N stretching vibration of the oxazole (B20620) ring. The ester functional group gives rise to a very strong absorption band due to the carbonyl (C=O) stretching, typically appearing in the range of 1705-1725 cm⁻¹. researchgate.net Additionally, C-O stretching vibrations from the ester group and the oxazole ring ether linkage would be observable. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is found in the 2900-3000 cm⁻¹ region. The presence of various bands in the 1400-1600 cm⁻¹ range corresponds to the C=C stretching vibrations within the benzene ring. mdpi.commt.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2900 - 3000 |

| Ester C=O | Stretching | 1705 - 1725 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Oxazole C=N | Stretching | ~1650 |

| Ester & Ring C-O | Stretching | 1100 - 1300 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to verify the compound's purity and elemental composition.

For this compound, the molecular formula is C₉H₇NO₃. jk-sci.com Based on this formula, the theoretical elemental composition can be calculated. The verification of a synthesized sample would involve ensuring the experimental percentages closely match these calculated values, confirming the correct elemental makeup of the molecule.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 61.02 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.99 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.91 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 27.08 |

| Total | 177.159 | 100.00 |

X-ray Crystallography for Three-Dimensional Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis of Benzoxazole Derivatives

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of molecular structure. While the specific crystal structure of this compound is not detailed in the reviewed literature, the analysis of its close isomer, methyl 1,3-benzoxazole-2-carboxylate, provides significant insights into the structural characteristics of this class of compounds. nih.gov Such studies confirm the planarity of the benzoxazole ring system and determine the precise geometry of the ester substituent relative to the heterocyclic core. nih.govmdpi.commdpi.com The data generated includes lattice parameters (the dimensions of the unit cell) and the spatial coordinates of each atom, which together define the molecular structure.

Analysis of Crystal Packing Motifs (e.g., herringbone arrangement, γ packing type)

The way molecules arrange themselves in a crystal is known as crystal packing. This arrangement is driven by the need to maximize stabilizing intermolecular interactions and achieve dense packing. For aromatic compounds, common packing motifs include π-π stacking and herringbone arrangements.

In the crystal structure of the related methyl 1,3-benzoxazole-2-carboxylate, a distinct herringbone packing motif is observed. nih.gov This arrangement is common for planar aromatic molecules and is characterized by a tilted, edge-to-face orientation of neighboring molecules, which minimizes steric repulsion and maximizes attractive van der Waals and electrostatic interactions. This type of packing influences the material's physical properties, such as its mechanical strength and thermal stability.

Characterization of Noncovalent Interactions (e.g., C-H···N, C-H···O hydrogen bonds, π-π stacking, C-O···π interactions)

The crystal packing of benzoxazole derivatives is stabilized by a network of noncovalent interactions. rsc.org These interactions, though weaker than covalent bonds, are collectively crucial in dictating the supramolecular architecture. rsc.org

In the structure of methyl 1,3-benzoxazole-2-carboxylate, the herringbone arrangement is stabilized by a combination of specific noncovalent forces. nih.gov

C-H···N and C-H···O Hydrogen Bonds: These are weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor, and the nitrogen atom of the oxazole ring or an oxygen atom of the carboxylate group acts as the acceptor. researchgate.netresearchgate.netresearchgate.net These interactions link molecules into a cohesive three-dimensional network.

π-π Stacking: This interaction occurs between the π-electron systems of adjacent aromatic rings. nih.govnih.govrsc.org In the case of methyl 1,3-benzoxazole-2-carboxylate, π-π stacking is observed with a centroid-to-centroid distance of 3.6640 (11) Å between parallel-displaced rings. nih.gov

The combination of these varied noncovalent forces results in a highly organized and stable crystalline solid. iucr.orgiucr.orgresearchgate.netnih.gov

Computational and Theoretical Investigations of Methyl 1,3 Benzoxazole 5 Carboxylate and Its Analogues

Structure-Reactivity Relationships Derived from Computational Data

Computational and theoretical investigations into Methyl 1,3-benzoxazole-5-carboxylate and its analogues provide significant insights into the relationship between their molecular structure and chemical reactivity. Density Functional Theory (DFT) is a primary tool for these analyses, enabling the calculation of various electronic properties and reactivity descriptors. These computational data help to elucidate how the distribution of electrons and the nature of substituent groups on the benzoxazole (B165842) core influence the molecule's behavior in chemical reactions.

A key aspect of understanding structure-reactivity relationships is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Theoretical studies on benzoxazole and its substituted derivatives reveal distinct patterns in these electronic properties. For instance, the introduction of substituents at various positions on the benzoxazole ring can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the compound.

One computational study investigated benzoxazole and its 2-substituted analogues, 2-phenylbenzoxazole (B188899) and 2-(p-tolyl)benzoxazole (B1581530), using DFT at the B3LYP/6-31+G(d,p) level of theory. researchgate.net The results demonstrated that the addition of a phenyl group at the 2-position, and further substitution on that phenyl ring, modulates the electronic properties and reactivity descriptors of the benzoxazole system. researchgate.net

The calculated values for the HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for these compounds are presented in the table below.

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) |

|---|---|---|---|

| Benzoxazole | -6.425 | -0.995 | 5.430 |

| 2-Phenylbenzoxazole | -6.141 | -1.573 | 4.568 |

| 2-(p-tolyl)benzoxazole | -5.965 | -1.488 | 4.477 |

These data show that the introduction of a phenyl group at the 2-position raises the HOMO energy and lowers the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to the parent benzoxazole. This suggests that 2-phenylbenzoxazole is more reactive than benzoxazole. The further addition of a methyl group (an electron-donating group) in the para position of the phenyl ring in 2-(p-tolyl)benzoxazole leads to a further increase in the HOMO energy and a slight increase in the LUMO energy, narrowing the energy gap even more and thus increasing its reactivity. researchgate.net

From these FMO energies, several global reactivity descriptors can be calculated, which provide a more quantitative measure of chemical reactivity. These include ionization potential (I), electron affinity (A), global hardness (η), global softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

The following table summarizes the calculated values for these global reactivity descriptors for benzoxazole and its 2-substituted analogues.

| Parameter | Benzoxazole | 2-Phenylbenzoxazole | 2-(p-tolyl)benzoxazole |

|---|---|---|---|

| Ionization Potential (I) | 6.425 | 6.141 | 5.965 |

| Electron Affinity (A) | 0.995 | 1.573 | 1.488 |

| Global Hardness (η) | 2.715 | 2.284 | 2.239 |

| Global Softness (S) | 0.184 | 0.219 | 0.223 |

| Electronegativity (χ) | 3.710 | 3.857 | 3.726 |

| Chemical Potential (μ) | -3.710 | -3.857 | -3.726 |

| Electrophilicity Index (ω) | 2.528 | 3.256 | 3.109 |

The data indicate that 2-(p-tolyl)benzoxazole is the softest and therefore the most reactive among the three compounds, as evidenced by its lowest global hardness and highest global softness values. researchgate.net The electrophilicity index, which measures the propensity of a species to accept electrons, is highest for 2-phenylbenzoxazole.

For this compound specifically, the presence of the electron-withdrawing carboxylate group at the C-5 position is expected to have a pronounced effect on its reactivity. While direct computational data for this specific isomer is not extensively available, inferences can be drawn from related studies on substituted benzoxazoles. Research on the synthesis of benzoxazole-2-carboxylate derivatives has shown that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position can increase the yield of cyclization reactions, indicating an influence on the reactivity of the benzoxazole nucleus. marmara.edu.tr The carboxylate group at C-5 would lower the energy of both the HOMO and LUMO, with a potentially more significant effect on the LUMO, thereby increasing the electrophilicity of the aromatic ring. This would make the benzene (B151609) portion of the benzoxazole more susceptible to nucleophilic attack, while potentially decreasing its susceptibility to electrophilic attack.

Chemical Reactivity and Mechanistic Transformations of Methyl 1,3 Benzoxazole 5 Carboxylate

Reaction Pathways of the Benzoxazole (B165842) Ring System

The benzoxazole ring can undergo reactions typical of aromatic systems, including electrophilic and, under certain conditions, nucleophilic substitutions. The outcomes of these reactions are dictated by the electron distribution within the fused ring system.

Electrophilic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In Methyl 1,3-benzoxazole-5-carboxylate, the regioselectivity of such reactions is influenced by both the fused oxazole (B20620) ring and the methyl carboxylate substituent.

The methyl carboxylate group (-COOCH₃) at the C5 position is an electron-withdrawing group (EWG) due to both induction and resonance. EWGs are deactivating, meaning they make the benzene (B151609) ring less reactive towards electrophiles compared to unsubstituted benzene. youtube.com They also act as meta-directors. youtube.com Therefore, incoming electrophiles would be directed to the positions meta to the C5 position, which are the C4 and C6 positions.

In the case of this compound, the powerful deactivating and meta-directing effect of the carboxylate group at C5 is expected to be the dominant factor. This makes electrophilic substitution challenging and would likely direct incoming electrophiles to the C4 and C6 positions. Computational studies on substituted benzenes have shown that the formation of the σ-complex (or Wheland intermediate) is key to determining the reaction pathway, with the most stable intermediate leading to the major product. nih.gov For a substrate with a strong deactivating group, the transition states leading to meta substitution are generally lower in energy. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Methyl 4-nitro-1,3-benzoxazole-5-carboxylate and/or Methyl 6-nitro-1,3-benzoxazole-5-carboxylate |

| Halogenation | Br₂ / FeBr₃ | Methyl 4-bromo-1,3-benzoxazole-5-carboxylate and/or Methyl 6-bromo-1,3-benzoxazole-5-carboxylate |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzoxazole ring is generally difficult as the ring system is not sufficiently electron-deficient to facilitate the attack of a nucleophile. rsc.org Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group (like a halide) on the aromatic core. youtube.comyoutube.com

For this compound, the methyl carboxylate group does provide some electron withdrawal, which could potentially facilitate an SNAr reaction if a suitable leaving group were present at an activated position (e.g., C4, C6, or C7). The reaction would proceed via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of the electron-withdrawing group is crucial for stabilizing this negatively charged intermediate. youtube.com However, without a pre-existing leaving group on the ring, nucleophilic substitution of hydrogen is not a feasible pathway under standard conditions for this compound.

Transformations of the Carboxylate Ester Group

The methyl ester functionality at the C5 position is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Hydrolysis of the Ester Moiety to Carboxylic Acid

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 1,3-benzoxazole-5-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon. A subsequent acidification step is required to protonate the resulting carboxylate salt to yield the carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It is an equilibrium process that requires the use of excess water to drive the reaction to completion. Typically, a strong mineral acid like sulfuric acid or hydrochloric acid is used as the catalyst.

Table 2: Typical Conditions for Ester Hydrolysis

| Catalyst Type | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Basic | NaOH or KOH | Water/Ethanol | Reflux | 1,3-Benzoxazole-5-carboxylate salt |

Derivatization of the Ester Group (e.g., to hydrazides, amides)

The ester group can be converted into other important functional groups, such as amides and hydrazides, through reaction with appropriate nucleophiles. These reactions also proceed via a nucleophilic acyl substitution mechanism.

Synthesis of Amides: Amides are synthesized by the reaction of this compound with a primary or secondary amine. This reaction, known as aminolysis, can sometimes be slow and may require heating or catalysis. The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727).

Synthesis of Hydrazides: The corresponding carbohydrazide (B1668358) derivative can be prepared by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcohol solvent like ethanol. nih.gov This reaction, or hydrazinolysis, is generally efficient and often proceeds by refluxing the mixture. The resulting benzoxazole carbohydrazide is a valuable intermediate for synthesizing other heterocyclic compounds. nih.govresearchgate.net

Table 3: Derivatization of the Methyl Ester Group

| Desired Derivative | Reagent | Typical Solvent | General Conditions |

|---|---|---|---|

| Amide | Primary/Secondary Amine (R¹R²NH) | Toluene or neat | Heating, Reflux |

Oxidation and Reduction Reactions of the Benzoxazole Scaffold

The benzoxazole ring system is a relatively stable aromatic scaffold, making it resistant to both oxidation and reduction under mild conditions. ijpbs.com However, under more forcing conditions, transformations can occur.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would likely lead to the degradation of the benzoxazole ring, particularly the cleavage of the more electron-rich benzene portion of the molecule. ijpbs.com Selective oxidation of the benzoxazole scaffold without ring-opening is not a common transformation and generally requires specific reagents or catalysts designed for C-H activation. organic-chemistry.orgrsc.org

Reduction: The reduction of the benzoxazole system can target either the benzene ring or the oxazole ring, depending on the reaction conditions.

Catalytic Hydrogenation: Under high pressure and temperature with catalysts like Raney Nickel or Platinum, the benzene portion of the ring can be reduced to a cyclohexyl ring. More drastic conditions can lead to the reductive cleavage of the oxazole C-O bond.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would primarily reduce the ester group to a primary alcohol (hydroxymethyl group). The aromatic benzoxazole core is generally unreactive towards hydride reagents. Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) could potentially reduce the benzene ring, but the regioselectivity would be influenced by the substituents.

Given the stability of the aromatic system, reactions involving the oxidation or reduction of the core benzoxazole scaffold of this compound are not commonly reported and would likely require harsh conditions, potentially leading to a loss of the benzoxazole structure or reduction of the ester group preferentially.

Cyclization Reactions and Their Mechanisms in Benzoxazole Formation

The synthesis of the benzoxazole core, a critical structural component of this compound, is predominantly achieved through intramolecular cyclization reactions. These reactions typically involve an ortho-aminophenol derivative, such as methyl 3-amino-4-hydroxybenzoate, which undergoes condensation with a variety of carbonyl-containing compounds. The specific pathway and mechanism are dictated by the choice of reactants, catalysts, and reaction conditions, leading to the formation of the crucial C-O and C=N bonds of the oxazole ring. Several key mechanistic strategies have been developed for this transformation.

One of the most traditional and widely employed methods for constructing the benzoxazole skeleton is the condensation of an o-aminophenol with carboxylic acids or their derivatives, such as acyl chlorides or esters. mdpi.comnih.gov This approach proceeds through the initial formation of an o-hydroxy anilide intermediate. The amino group of the aminophenol attacks the electrophilic carbonyl carbon of the acylating agent, forming a new amide bond. In the subsequent and rate-determining step, this intermediate undergoes an intramolecular cyclodehydration. Under acidic conditions or at elevated temperatures, the phenolic hydroxyl group performs a nucleophilic attack on the amide carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to yield the final aromatic benzoxazole ring. Polyphosphoric acid (PPA) is frequently used to facilitate this cyclization. ijpbs.com

A plausible mechanism for this acid-catalyzed cyclodehydration is detailed below:

Protonation of the amide carbonyl oxygen increases its electrophilicity.

The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

A proton transfer occurs from the hydroxyl group to the nitrogen atom.

The intermediate then eliminates a molecule of water.

Final deprotonation yields the aromatic benzoxazole ring.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Intermediate | Product | Ref. |

| 2-Aminophenol (B121084) | Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | o-Hydroxy anilide | 2-Substituted Benzoxazole | ijpbs.com |

| 3-Hydroxy-4-nitrobenzoic acid | 3,5-Dichlorobenzoyl chloride | K2CO3, then Zn/MsOH | o-Hydroxy anilide (formed after reduction) | Tafamidis (a benzoxazole derivative) | rsc.org |

| 2-Aminophenol | Tertiary Amide | Triflic Anhydride (B1165640) (Tf2O), 2-Fluoropyridine | Amidinium salt, then o-Hydroxy anilide type | 2-Substituted Benzoxazole | nih.gov |

Another prevalent strategy involves the reaction of o-aminophenols with aldehydes, which proceeds through a phenolic Schiff base (azomethine) intermediate. nih.govresearchgate.netnih.gov The reaction is initiated by the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N bond of the Schiff base. The subsequent cyclization can occur through an oxidative pathway. mdpi.com In this step, an intramolecular nucleophilic addition of the phenolic hydroxyl group to the imine carbon forms a non-aromatic benzoxazoline ring. mdpi.com This benzoxazoline is then oxidized to the final benzoxazole product. mdpi.com Various oxidizing agents and catalytic systems, including manganese(III) acetate (B1210297), Dess-Martin periodinane, and aerobic oxidation catalyzed by cyanide, have been employed to facilitate this final aromatization step. ijpbs.commdpi.com

A proposed mechanism for this pathway is as follows:

Activation of the aldehyde carbonyl group by a catalyst. researchgate.net

Nucleophilic addition of the 2-aminophenol's amino group to the carbonyl.

Elimination of water to form a phenolic Schiff base intermediate. researchgate.net

Intramolecular 5-exo-tet cyclization via attack of the phenolic oxygen onto the imine carbon. mdpi.com

Oxidation of the resulting benzoxazoline to furnish the aromatic benzoxazole. mdpi.com

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Intermediate | Product | Ref. |

| 2-Aminophenol | Benzaldehyde | Magnetic Ionic Liquid (LAIL@MNP), Sonication | Phenolic Schiff Base | 2-Phenylbenzoxazole (B188899) | researchgate.netnih.gov |

| 2-Aminophenol | Aromatic Aldehyde | NaCN, DMF, O2 | Phenolic Schiff Base | 2-Arylbenzoxazole | mdpi.com |

| 2-Aminophenol | Aldehyde | KMnO4/HOAc | Phenolic Schiff Base | 1,3-Benzoxazole | ijpbs.com |

A distinct and efficient method for benzoxazole synthesis is the copper-catalyzed intramolecular O-arylation of o-halobenzanilides. organic-chemistry.orgresearchgate.net This strategy begins with a pre-formed anilide, where the phenolic hydroxyl group is replaced by a halogen (typically iodine or bromine). The cyclization is achieved through the formation of a C-O bond, facilitated by a copper catalyst, often in combination with a ligand like 1,10-phenanthroline. The mechanism is thought to involve an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the C-O bond and regenerates the Cu(I) catalyst. The reaction rate is dependent on the halogen, following the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

| Substrate | Catalyst System | Conditions | Key Mechanistic Steps | Product | Ref. |

| o-Halobenzanilide | CuI / 1,10-phenanthroline | Solvent (e.g., DMSO) | Oxidative Addition, Reductive Elimination | 2-Substituted Benzoxazole | organic-chemistry.org |

| N-(2-iodo/bromophenyl) benzamides | CuI / methyl-2-methoxybenzoate | Sealed Tube, Heat | Intramolecular O-arylation | Benzoxazole derivative | ijpbs.com |

Reductive cyclization offers a one-pot approach starting from nitro-aromatic compounds. For instance, the synthesis of the benzoxazole derivative Tafamidis utilizes the reductive cyclization of an ester of 3-hydroxy-4-nitrobenzoic acid. rsc.org In this process, a reducing agent, such as zinc in methanesulfonic acid (MsOH), reduces the nitro group to an amine in situ. The newly formed amino group, being proximate to the ester functionality, rapidly undergoes intramolecular cyclization and dehydration to form the stable benzoxazole ring. rsc.org This method is advantageous as it combines the reduction and cyclization steps, enhancing operational simplicity. rsc.org

Biological Activities and Mechanistic Pathways of Methyl 1,3 Benzoxazole 5 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Benzoxazoles

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For benzoxazole (B165842) derivatives, SAR analyses have revealed that the nature and position of substituents on the benzoxazole ring system significantly influence their biological activities. tandfonline.comresearchgate.net

The biological potency and selectivity of benzoxazole derivatives are highly dependent on the substituents attached to the core structure. Research has shown that both electron-donating and electron-withdrawing groups can modulate the activity of these compounds. For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating substituents like methoxy (B1213986) and dimethylamino groups, as well as those with electron-accepting substituents like fluorine, demonstrated notable antifungal activity. nih.gov The position of these substituents is also critical; for example, a methoxy group at the para-position of a phenyl ring can confer different activity compared to an ortho- or meta-position. tandfonline.com

The introduction of different functional groups can lead to a range of biological effects. For example, some 2-substituted benzoxazole derivatives have shown potent anti-inflammatory activity, with the type of substituent influencing the level of cyclooxygenase (COX) inhibition. researchgate.netjocpr.com Similarly, in the context of antimicrobial activity, the presence of specific groups can enhance the potency against various bacterial and fungal strains. nih.govjocpr.com

Interactive Data Table: Substituent Effects on Biological Activity

| Compound Series | Substituent | Position | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine | Methoxy, Dimethylamino | 2-phenyl | Antifungal | Electron-donating groups enhanced activity. | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine | Fluorine | 2-phenyl | Antifungal | Electron-accepting group also showed activity. | nih.gov |

| bis-benzoxazoles | Chloro, Methyl | Aryl part | Anti-Alzheimer's | Position and nature of substituent impacts AChE/BuChE inhibition. | tandfonline.com |

| 2-substituted-benzoxazoles | Aryl, Amino-phenyl | 2 | Antibacterial | Amino-phenyl series showed higher potential. | nih.gov |

The benzoxazole moiety itself is a key pharmacophore that contributes significantly to the bioavailability and target recognition of its derivatives. nih.gov Its planar, bicyclic structure allows for effective interaction with biological targets through various non-covalent interactions. nih.gov The benzoxazole ring is considered a bioisostere of naturally occurring nucleic acid bases, which may facilitate its interaction with biopolymers in living systems. jocpr.com

The lipophilicity and molecular size of the benzoxazole core play a crucial role in its ability to cross biological membranes, which is a key aspect of bioavailability. wjahr.comresearchgate.net The structural rigidity of the benzoxazole scaffold also aids in pre-organizing the molecule for optimal binding to its biological target, thereby enhancing its potency. researchgate.net Modifications at the 2 and 5 positions of the benzoxazole ring have been found to be particularly important for modulating biological activity. nih.gov

Molecular Interactions with Biological Targets

The pharmacological effects of methyl 1,3-benzoxazole-5-carboxylate derivatives are mediated by their specific interactions with various biological targets, including proteins and nucleic acids.

Benzoxazole derivatives have been shown to interact with a variety of protein targets. Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of enzymes. For instance, certain benzoxazole derivatives have been identified as inhibitors of enzymes like DNA gyrase, which is a crucial target for antibacterial agents. nih.gov These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking between the benzoxazole scaffold and amino acid residues in the active site. researchgate.netnih.gov

The binding affinity and specificity of these interactions are influenced by the substituents on the benzoxazole ring. For example, in the case of anti-inflammatory benzoxazoles, the interactions with the cyclooxygenase (COX) active site are critical for their inhibitory activity. jocpr.com The specific binding modes can determine whether a compound acts as a selective inhibitor for one isoform of an enzyme over another.

Interactive Data Table: Ligand-Protein Interactions

| Derivative Class | Target Protein | Type of Interaction | Key Interacting Residues | Biological Outcome | Reference |

|---|---|---|---|---|---|

| 2-substituted benzoxazoles | DNA Gyrase | Hydrogen bonding, Hydrophobic | Not specified | Antibacterial activity | nih.gov |

| bis-benzoxazoles | Acetylcholinesterase (AChE) | Not specified | Not specified | Anti-Alzheimer's activity | tandfonline.com |

| 2-substituted benzoxazoles | Prostaglandin (B15479496) H2 synthase (PGHS) | Not specified | Not specified | Anti-inflammatory activity | researchgate.net |